4-((p-(Dimethylamino)phenyl)azo)benzimidazole
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Overview
Description
4-((p-(Dimethylamino)phenyl)azo)benzimidazole, also known as DABMI, is a chemical compound that has been extensively studied for its potential use in scientific research. DABMI is a synthetic dye that has been used as a pH indicator and as a fluorescent probe for the detection of zinc ions. In recent years, DABMI has gained attention for its potential use as a tool in biological research due to its unique properties.
Mechanism Of Action
The mechanism of action of 4-((p-(Dimethylamino)phenyl)azo)benzimidazole involves the binding of the dye to zinc ions or protons. The binding of 4-((p-(Dimethylamino)phenyl)azo)benzimidazole to zinc ions results in a change in the fluorescence properties of the dye, making it a useful tool for the detection of zinc in cells. The binding of 4-((p-(Dimethylamino)phenyl)azo)benzimidazole to protons results in a change in the color of the dye, making it a useful tool for the detection of pH changes in cells.
Biochemical And Physiological Effects
4-((p-(Dimethylamino)phenyl)azo)benzimidazole is a relatively safe compound that has minimal effects on biochemical and physiological processes. However, it is important to note that the binding of 4-((p-(Dimethylamino)phenyl)azo)benzimidazole to zinc ions may affect zinc homeostasis in cells, which could have downstream effects on cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-((p-(Dimethylamino)phenyl)azo)benzimidazole in lab experiments is its selectivity for zinc ions. This allows researchers to specifically target and detect zinc in biological samples. Additionally, 4-((p-(Dimethylamino)phenyl)azo)benzimidazole is relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of using 4-((p-(Dimethylamino)phenyl)azo)benzimidazole is its sensitivity to pH changes. This can make it difficult to accurately detect zinc in samples with varying pH levels.
Future Directions
There are several potential future directions for research involving 4-((p-(Dimethylamino)phenyl)azo)benzimidazole. One area of interest is the development of new probes based on the structure of 4-((p-(Dimethylamino)phenyl)azo)benzimidazole. These probes could be designed to selectively bind to other metal ions or to pH changes in cells. Additionally, researchers could investigate the use of 4-((p-(Dimethylamino)phenyl)azo)benzimidazole in vivo, to determine its potential as a tool for imaging zinc in live animals. Finally, the development of new imaging techniques that incorporate 4-((p-(Dimethylamino)phenyl)azo)benzimidazole could lead to new insights into cellular processes that involve zinc ions.
Synthesis Methods
The synthesis of 4-((p-(Dimethylamino)phenyl)azo)benzimidazole involves the reaction of 4-nitro-1,2-phenylenediamine with p-dimethylaminobenzene diazonium salt. The reaction is carried out in the presence of a reducing agent such as sodium sulfite. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-((p-(Dimethylamino)phenyl)azo)benzimidazole has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of bioimaging. 4-((p-(Dimethylamino)phenyl)azo)benzimidazole has been shown to selectively bind to zinc ions in cells, making it a potential tool for the detection of zinc in biological samples. Additionally, 4-((p-(Dimethylamino)phenyl)azo)benzimidazole has been used as a pH indicator in cells, allowing researchers to monitor changes in pH levels in real-time.
properties
CAS RN |
18463-86-0 |
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Product Name |
4-((p-(Dimethylamino)phenyl)azo)benzimidazole |
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)12-8-6-11(7-9-12)18-19-14-5-3-4-13-15(14)17-10-16-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
RGXCMSOLAUCESL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
synonyms |
4-[(1H-Benzimidazol-4-yl)azo]-N,N-dimethylbenzenamine |
Origin of Product |
United States |
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